2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-olhydrochloride
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Overview
Description
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NOS·HCl and a molecular weight of 262.59 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring substituted with two chlorine atoms, and a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorothiophene and an appropriate amino alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: This compound has a similar structure but contains a carboxylic acid group instead of a hydroxyl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of a thiophene ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H10Cl3NOS |
---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H9Cl2NOS.ClH/c8-6-2-4(7(9)12-6)1-5(10)3-11;/h2,5,11H,1,3,10H2;1H |
InChI Key |
MQFHJHPLXBPDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CC(CO)N)Cl)Cl.Cl |
Origin of Product |
United States |
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